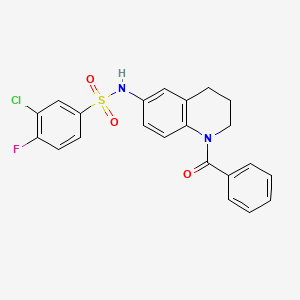
5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate (MBBS) is an organic compound with a molecular formula of C10H13BrO3S. It is a colorless solid which is insoluble in water, but soluble in organic solvents. MBBS is widely used in scientific research due to its unique properties, such as its high solubility in organic solvents and its ability to function as a surfactant.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate has a number of applications in scientific research. It is used as a surfactant in the synthesis of polymers, as a reagent in the synthesis of organic compounds, and as a catalyst in organic reactions. It is also used in the synthesis of pharmaceuticals, in the preparation of sensors, and in the manufacture of dyes. Additionally, this compound has been used as an analytical reagent to detect trace amounts of metal ions in water.
Wirkmechanismus
The mechanism of action of 5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate is not fully understood. However, it is believed that its surfactant properties are due to its ability to form micelles in solution. Micelles are aggregates of molecules which form a spherical shape when dispersed in a liquid. The micelles created by this compound are believed to be responsible for its ability to reduce surface tension and to act as a solubilizing agent.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that it can reduce the surface tension of water and act as a solubilizing agent. It has also been found to be non-toxic and non-irritating, making it a suitable additive for use in cosmetic and pharmaceutical products. Additionally, this compound has been shown to have antimicrobial properties, making it effective in the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate in laboratory experiments is its high solubility in organic solvents. This makes it an ideal reagent for use in a variety of reactions. Additionally, its non-toxic and non-irritating properties make it a safe and effective additive for use in cosmetics and pharmaceuticals. The main limitation of using this compound in laboratory experiments is its low solubility in water. This makes it difficult to use in reactions involving water-based solutions.
Zukünftige Richtungen
Due to its unique properties, 5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate has a number of potential applications in the future. It could be used in the development of new pharmaceuticals and sensors, in the synthesis of polymers, and in the manufacture of dyes. Additionally, it could be used in the development of new antimicrobial agents and in the detection of trace amounts of metal ions in water. Additionally, further research is needed to better understand the mechanism of action of this compound and to explore its potential applications in other fields.
Synthesemethoden
5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate is generally synthesized through a two-step reaction. The first step involves the reaction of 4-bromobenzene-1-sulfonyl chloride with 2-propanol in the presence of a base catalyst, such as potassium carbonate. This reaction produces a mixture of 4-bromo-2-hydroxybenzene-1-sulfonate and 4-bromobenzene-1-sulfonic acid. The second step involves the methylation of 4-bromo-2-hydroxybenzene-1-sulfonate with dimethyl sulfate to produce this compound.
Eigenschaften
IUPAC Name |
(5-methyl-2-propan-2-ylphenyl) 4-bromobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3S/c1-11(2)15-9-4-12(3)10-16(15)20-21(18,19)14-7-5-13(17)6-8-14/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSFOSWMUGLISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(2-phenylethyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6582537.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6582546.png)

![N-(4-methoxyphenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B6582557.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide](/img/structure/B6582558.png)
![3-ethyl-8-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6582564.png)
![N-cycloheptyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6582566.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6582577.png)
![N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide](/img/structure/B6582580.png)
![(3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6582596.png)
![1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B6582603.png)
![3-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B6582613.png)


